molecular formula C13H18N2O B243435 N-[3-(1-pyrrolidinyl)phenyl]propanamide

N-[3-(1-pyrrolidinyl)phenyl]propanamide

Cat. No.: B243435
M. Wt: 218.29 g/mol
InChI Key: MVQJSTAZLGEGMP-UHFFFAOYSA-N
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Description

N-[3-(1-Pyrrolidinyl)phenyl]propanamide is a propanamide derivative featuring a pyrrolidine moiety attached to the phenyl ring at the meta-position.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(3-pyrrolidin-1-ylphenyl)propanamide

InChI

InChI=1S/C13H18N2O/c1-2-13(16)14-11-6-5-7-12(10-11)15-8-3-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16)

InChI Key

MVQJSTAZLGEGMP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)N2CCCC2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Notes Reference
N-[3-(1-Pyrrolidinyl)phenyl]propanamide (Target) C₁₄H₁₉N₂O 231.31 g/mol Pyrrolidinyl at meta-phenyl position Not specified; potential CNS applications -
3-Phenyl-N-[2-(1H-pyrrol-1-yl)phenyl]propanamide C₁₉H₁₈N₂O 290.36 g/mol Pyrrole at ortho-phenyl position No activity data; structural analog
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide C₂₀H₂₄N₂O₃S₂ 404.55 g/mol Sulfanyl and piperidine sulfonyl groups Higher logP (3.61); enhanced hydrophobicity
3-(Benzenesulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide C₂₁H₁₉N₂O₃S₂ 397.51 g/mol Dual sulfonyl/sulfanyl groups High molecular weight; logP 3.61
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 g/mol Fluorine at meta-phenylamino position Improved metabolic stability (fluorine)
3-(Methyl(4-(2,4,4-trimethylpentan-2-yl)phenyl)amino)-N-(3-(trifluoromethoxy)phenyl)propanamide (57a) C₂₅H₃₄F₃N₂O₂ 451.26 g/mol Trifluoromethoxy and branched alkyl chain Tumor microenvironment targeting
3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (8) C₁₇H₁₇F₃N₂O₃S 398.39 g/mol Trifluoromethylphenyl and sulfonamido groups Dopamine D2 receptor antagonist (IC₅₀ ~ nM)

Pharmacological and Physicochemical Comparisons

  • Pyrrolidine vs. Piperidine/Sulfonyl Groups :

    • The target compound’s pyrrolidine group may enhance blood-brain barrier penetration compared to piperidine-containing analogs (e.g., 3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide) due to reduced steric hindrance .
    • Sulfonyl/sulfanyl derivatives (e.g., compounds in ) exhibit higher logP values (>3.5), suggesting lower aqueous solubility but improved membrane permeability .
  • Trifluoromethoxy groups (e.g., compound 57a in ) increase lipophilicity and resistance to oxidative metabolism, making them suitable for tumor-targeting applications .
  • Synthetic Complexity: Reductive amination () and sulfonamide coupling () are common synthetic routes.

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